N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide
Description
Properties
CAS No. |
663953-69-3 |
|---|---|
Molecular Formula |
C22H42N2O |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C22H42N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(2)3/h8-9,11-12H,4-7,10,13-21H2,1-3H3,(H,23,25) |
InChI Key |
AOENROBRCFVBHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The direct coupling of octadeca-9,12-dienoic acid with N,N-dimethylethylenediamine is catalyzed by carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method follows a nucleophilic acyl substitution mechanism:
$$
\text{RCOOH + H}2\text{NCH}2\text{CH}2\text{N(CH}3\text{)}2 \xrightarrow{\text{DCC/EDC}} \text{RCONHCH}2\text{CH}2\text{N(CH}3\text{)}_2 + \text{Byproducts}
$$
Conditions :
Optimization Strategies
- Solvent Ratios : A 1:1 v/v mixture of DCM and THF improves solubility of the dienoic acid.
- Byproduct Removal : Dicyclohexylurea precipitates and is filtered, simplifying purification.
Schlenk Technique for Air-Sensitive Intermediates
Procedure
To prevent oxidation of the dienoic acid’s conjugated double bonds, Schlenk line techniques are employed under inert gas (N$$_2$$ or Ar):
Advantages
- Higher yields due to controlled reactivity of acyl chloride.
- Minimal side reactions (e.g., epoxidation).
Catalytic Hydrogenation of Nitro Precursors
Hydrogenation Protocol
A nitro intermediate (e.g., N-[2-(dimethylamino)ethyl]-9,12-dinitrostearamide) undergoes hydrogenation:
Critical Factors
- Catalyst Loading : 5–10 wt% Pd/C ensures complete reduction without over-hydrogenation.
- Solvent Ratios : Methanol (>45% v/v) enhances nitro group solubility.
Solid-Phase Synthesis for Scalability
Resin-Based Approach
A Merrifield resin functionalized with Rink amide linker is used:
Benefits
- High throughput and scalability (multi-gram quantities).
- Automated purification reduces solvent waste.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Amidation | 68–73 | 85–90 | Moderate | High |
| Schlenk Technique | 82–85 | 92–95 | Low | Moderate |
| Catalytic Hydrogenation | 51–88 | 88–93 | High | Low |
| Solid-Phase Synthesis | 90–92 | >95 | Very High | Very High |
Key Insights :
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadecadienamide backbone can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides to amines.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Substituted amides
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C22H42N2O
- Molecular Weight : 350.582 g/mol
The synthesis of N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide typically involves the reaction of octadeca-9,12-dienoic acid with N,N-dimethylethylenediamine, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) in an inert atmosphere using solvents such as dichloromethane.
Reaction Pathways
The compound can undergo various reactions:
- Oxidation : Leading to epoxides or diols.
- Reduction : Amide groups can be reduced to amines.
- Substitution : The dimethylamino group can participate in nucleophilic substitution reactions.
Scientific Research Applications
This compound has several notable applications across different scientific domains:
Chemistry
This compound serves as a building block for synthesizing more complex molecules. It is particularly useful in organic synthesis due to its functional groups that allow for diverse chemical transformations.
Biological Studies
The compound has been utilized in biological research to study lipid metabolism and as a model for understanding similar biological molecules. Its amphiphilic nature allows it to interact with biological membranes, which can disrupt membrane integrity and influence cellular processes.
Industrial Applications
In industry, this compound is employed in formulating surfactants and emulsifiers, which are essential in various products ranging from cosmetics to food processing.
Recent studies have highlighted the biological activities associated with this compound:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study indicated that compounds similar to this compound exhibit significant antimicrobial properties against gram-positive bacteria. Modifications to the chemical structure enhanced potency against these pathogens.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests demonstrated that this compound shows selective cytotoxicity towards various cancer cell lines, suggesting its potential as an anticancer agent. The observed IC50 values were notably low, indicating effective inhibition of cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide involves its interaction with biological membranes due to its amphiphilic nature. The dimethylamino group can interact with negatively charged components of the membrane, while the hydrophobic octadecadienamide backbone can insert into the lipid bilayer. This interaction can disrupt membrane integrity and affect cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of fatty acid amides are heavily influenced by the substituent on the nitrogen. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Polarity: The dimethylaminoethyl group enhances water solubility compared to hydrophobic substituents like adamantyl or benzyl. This could improve bioavailability in aqueous environments.
- Synthetic Accessibility : Yields for analogs vary significantly. For example, adamantyl derivatives (65% yield) require more complex purification than phenylpropyl derivatives (up to 99% yield).
- Biological Activity : Hydroxyethyl analogs exhibit antifungal activity, likely due to their moderate polarity and ability to penetrate fungal membranes. Moctamide’s pharmacological profile suggests that bulkier aromatic substituents may target lipid metabolism pathways.
Physicochemical Properties
- LogP and Solubility: The dimethylaminoethyl group reduces logP (increased hydrophilicity) compared to benzyl or adamantyl derivatives. Hydroxyethyl analogs balance moderate polarity with membrane permeability, critical for antifungal action.
- Basicity: The dimethylamino group (pKa ~10) is protonated at physiological pH, forming a cationic species that may interact with negatively charged microbial membranes or enzymes.
Biological Activity
N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide (CAS Number: 663953-69-3) is a compound of increasing interest due to its potential biological activities. This article delves into its structural characteristics, biological effects, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Structural Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 350.582 g/mol
- LogP : 6.318 (indicating high lipophilicity)
The compound features a long hydrocarbon chain, which is characteristic of many bioactive lipids. The presence of a dimethylamino group suggests potential interactions with various biological membranes and receptors.
- Cannabinoid Receptor Interaction : this compound may interact with the endocannabinoid system, particularly influencing cannabinoid receptors CB1 and CB2. These receptors are involved in numerous physiological processes, including pain modulation, appetite regulation, and immune response .
- Inhibition of Anandamide Uptake : Research indicates that related compounds can inhibit the uptake of anandamide, a key endocannabinoid. This inhibition is mediated by the fatty acid amidohydrolase (FAAH) enzyme, which plays a critical role in the metabolism of endocannabinoids .
- Neuroprotective Effects : Compounds similar in structure have demonstrated neuroprotective properties by modulating neurotransmitter release and reducing neuronal excitotoxicity .
Case Studies and Research Findings
- A study characterized the uptake mechanism of anandamide in prostate cancer cells (PC-3), showing that structurally similar compounds could significantly inhibit this process. The most effective inhibitor among tested compounds had an IC50 value of 11.3 µM . This suggests that this compound could exhibit similar inhibitory effects.
- Another investigation into lipid formulations for nucleic acid delivery highlighted the potential of lipid-based compounds in therapeutic applications, particularly in targeting specific tissues such as cardiac and skeletal muscles . The implications for this compound could extend to gene delivery systems due to its lipid-like properties.
Comparative Analysis
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Weight | 350.582 g/mol | Varies (typically around 300-400 g/mol) |
| LogP | 6.318 | Generally >5 for lipophilic compounds |
| Anandamide Uptake Inhibition | Yes (potentially significant) | Yes (varies by structure) |
| Neuroprotective Activity | Potential | Documented in several studies |
Q & A
Q. What synthetic methods are commonly employed to prepare N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling (9Z,12Z)-octadeca-9,12-dienoyl chloride with amines under controlled conditions. For example, reacting the acyl chloride with 2-(dimethylamino)ethylamine in equimolar ratios under inert atmospheres (e.g., nitrogen) yields the target compound. Optimization strategies include:
- Solvent selection : Hexane–ethyl acetate (Hex–AcOEt) mixtures (e.g., 7:1 or 4:1 ratios) are effective for chromatographic purification .
- Temperature control : Room temperature or mild heating (≤50°C) minimizes side reactions like hydrolysis.
- Catalyst use : No catalysts are explicitly required, but stoichiometric bases (e.g., triethylamine) may enhance nucleophilicity of the amine.
Reported yields range from 65% to 99% depending on the amine substrate and purification efficiency .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Comprehensive characterization involves:
- NMR spectroscopy : ¹H NMR signals for the dimethylamino group appear as a singlet near δ 2.2–2.3 ppm, while olefinic protons (9Z,12Z) resonate as multiplet peaks at δ 5.2–5.4 ppm. ¹³C NMR confirms carbonyl (δ ~172 ppm) and unsaturated carbons (δ ~127–130 ppm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.
- Chromatographic purity : Thin-layer chromatography (TLC) or HPLC with UV detection ensures absence of unreacted starting materials .
Q. What are the key challenges in synthesizing derivatives of this compound, and how can they be addressed?
Derivatization challenges include:
- Steric hindrance : Bulky substituents (e.g., adamantyl groups) reduce yields due to hindered nucleophilic attack. Solutions involve using excess acyl chloride or prolonged reaction times .
- Oxidative instability : The dienamide’s conjugated double bonds are prone to oxidation. Work under argon and add antioxidants (e.g., BHT) during storage .
- Byproduct formation : Use preparative chromatography (e.g., flash column with Hex–AcOEt gradients) to separate isomers or oligomers .
Advanced Research Questions
Q. How do structural modifications (e.g., varying the amine substituent) influence the compound’s bioactivity?
Substituent effects are critical for structure-activity relationship (SAR) studies:
- Hydrophobic groups : Adamantyl or arylalkyl amines (e.g., 1-phenylethyl) enhance membrane permeability, as evidenced by improved cellular uptake in lipid-rich environments .
- Polar groups : Methoxybenzyl derivatives (e.g., N-(3-methoxybenzyl)) may modulate interactions with polar targets like enzymes involved in lipid metabolism .
- Electron-withdrawing/donating groups : These alter the compound’s redox potential, impacting its role in oxidative stress pathways .
In vitro assays (e.g., enzyme inhibition, cell viability) are recommended to quantify these effects .
Q. What analytical methods resolve contradictions in reported bioactivity data for this compound?
Discrepancies in biological data (e.g., antioxidant vs. pro-oxidant effects) may arise from:
- Assay conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines (e.g., HepG2 vs. HEK293) affect bioavailability. Standardize protocols using controls like Trolox for antioxidants .
- Metabolic instability : Use LC-MS/MS to track degradation products or phase I/II metabolites in biological matrices .
- Epigenetic variability : Transcriptomic profiling (RNA-seq) can identify cell-specific responses to the compound .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities for targets like fatty acid amide hydrolase (FAAH) or G-protein-coupled receptors. Key steps include:
- Ligand preparation : Optimize protonation states of the dimethylamino group at physiological pH (7.4) .
- Receptor selection : Use crystal structures (e.g., PDB ID 3LJ7 for FAAH) for homology modeling .
- Free energy calculations : MM-GBSA or MM-PBSA methods rank analogs by binding energy .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
